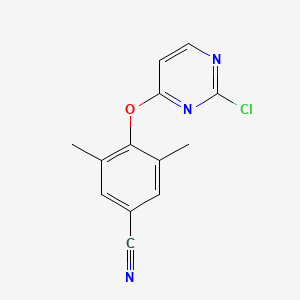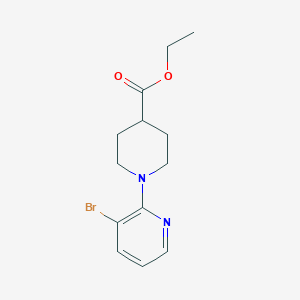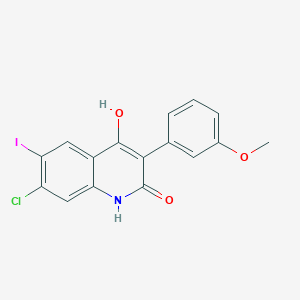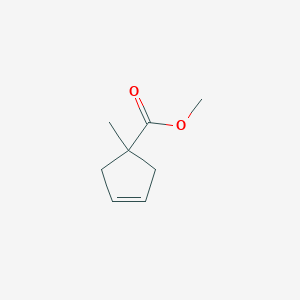
4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
The synthesis of 4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile involves several steps. One common method includes the reaction of 2-chloropyrimidine with 3,5-dimethylbenzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.
Agrochemicals: It is used in the development of new agrochemical products such as herbicides and fungicides.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties for industrial applications.
作用机制
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets in the body. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
4-(2-Chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile can be compared with other pyrimidine derivatives such as:
Etravirine: A well-known antiviral drug used in the treatment of HIV.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific substituents, which provide distinct chemical and biological properties compared to other pyrimidine derivatives .
属性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69 g/mol |
IUPAC 名称 |
4-(2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C13H10ClN3O/c1-8-5-10(7-15)6-9(2)12(8)18-11-3-4-16-13(14)17-11/h3-6H,1-2H3 |
InChI 键 |
HQYWBKBBGZBGFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)Cl)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)


![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)


